molecular formula C13H14O2S B13624059 Ethyl 2-(thiochroman-4-ylidene)acetate

Ethyl 2-(thiochroman-4-ylidene)acetate

Cat. No.: B13624059
M. Wt: 234.32 g/mol
InChI Key: WGZAKEXJAWEUNE-KTKRTIGZSA-N
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Description

Ethyl 2-(thiochroman-4-ylidene)acetate is an organic compound that belongs to the class of thiochroman derivatives These compounds are characterized by the presence of a sulfur atom in the chroman ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(thiochroman-4-ylidene)acetate typically involves the conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts. This method provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones . The reaction conditions often include the use of trimethylsilyl chloride as an additive and CuCN∙2LiCl as the copper source to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiochroman-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiochroman derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiochroman moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiochroman derivatives.

    Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(thiochroman-4-ylidene)acetate involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, forming adducts with nucleophiles. This reactivity is leveraged in organic synthesis to create complex molecules with potential biological activity .

Comparison with Similar Compounds

Ethyl 2-(thiochroman-4-ylidene)acetate can be compared with other thiochroman derivatives, such as:

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

ethyl (2Z)-2-(2,3-dihydrothiochromen-4-ylidene)acetate

InChI

InChI=1S/C13H14O2S/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,9H,2,7-8H2,1H3/b10-9-

InChI Key

WGZAKEXJAWEUNE-KTKRTIGZSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCSC2=CC=CC=C12

Canonical SMILES

CCOC(=O)C=C1CCSC2=CC=CC=C12

Origin of Product

United States

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